(S)-N-hydroxypyrrolidine-2-carboxamide
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Overview
Description
(S)-N-hydroxypyrrolidine-2-carboxamide is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a hydroxyl group attached to the nitrogen atom of a pyrrolidine ring, which is further connected to a carboxamide group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-hydroxypyrrolidine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from various precursors such as amino acids or other nitrogen-containing compounds.
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be accomplished through amidation reactions using carboxylic acids or their derivatives in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing advanced techniques such as catalytic hydrogenation and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: (S)-N-hydroxypyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxamide group can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxo derivatives, amines, and substituted pyrrolidine derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
(S)-N-hydroxypyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (S)-N-hydroxypyrrolidine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to downstream biological effects.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism, depending on the context of its application.
Comparison with Similar Compounds
N-hydroxypyrrolidine-2-carboxamide: Lacks the chiral (S)-configuration.
N-hydroxyproline: Another hydroxylated pyrrolidine derivative with different functional groups.
Hydroxylamine derivatives: Compounds with similar hydroxylamine functional groups but different ring structures.
Uniqueness: (S)-N-hydroxypyrrolidine-2-carboxamide is unique due to its specific (S)-stereochemistry, which imparts distinct chemical reactivity and biological activity compared to its non-chiral or differently configured counterparts.
Properties
Molecular Formula |
C5H10N2O2 |
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Molecular Weight |
130.15 g/mol |
IUPAC Name |
(2S)-N-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C5H10N2O2/c8-5(7-9)4-2-1-3-6-4/h4,6,9H,1-3H2,(H,7,8)/t4-/m0/s1 |
InChI Key |
KYQJQGXEBNURRW-BYPYZUCNSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NO |
Canonical SMILES |
C1CC(NC1)C(=O)NO |
Origin of Product |
United States |
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